6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with chloro and ethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the chromeno[8,7-e][1,3]oxazin-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin-2-one derivatives: These compounds share a similar core structure but differ in their substituents.
Quinazolinone derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities.
Uniqueness
6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19Cl2NO3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19Cl2NO3/c1-2-14-9-19(25)27-20-16(14)10-18(23)21-17(20)11-24(12-26-21)8-7-13-3-5-15(22)6-4-13/h3-6,9-10H,2,7-8,11-12H2,1H3 |
InChI Key |
XVJLAYJXYMBVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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